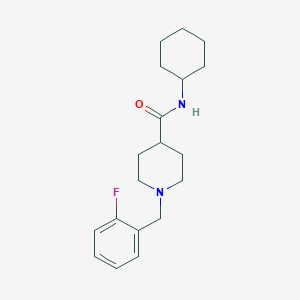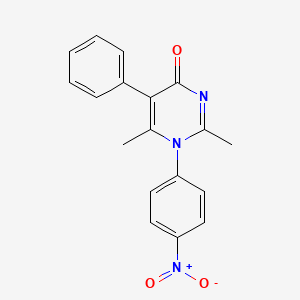
N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the carbazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to exhibit neuroprotective effects. It has also been shown to have activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its potential to be used as a lead compound for drug development. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One direction is to further elucidate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis of this compound and develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-nitrobenzaldehyde with methylamine to produce 2-nitro-N-methylbenzylamine. This intermediate is then reacted with 3-phenylpropionaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid to produce the desired product. The final compound is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit a range of potential applications in drug development. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
Propriétés
IUPAC Name |
6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(10-11-16-6-3-2-4-7-16)23-21-9-5-8-18-19-14-17(25(26)27)12-13-20(19)24-22(18)21/h2-4,6-7,12-15,21,23-24H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCYPWQJKYAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)


![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5217331.png)
![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)
![diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5217362.png)
